REACTION_CXSMILES
|
CO[C:3]([CH:5]1[C:10](=O)[CH2:9][CH2:8][O:7][CH2:6]1)=[O:4].C(N(CC)CC)C.[Cl:19][CH2:20][C:21]([NH2:23])=[NH:22].C(Cl)Cl>CO>[Cl:19][CH2:20][C:21]1[NH:23][C:3](=[O:4])[C:5]2[CH2:6][O:7][CH2:8][CH2:9][C:10]=2[N:22]=1
|
Name
|
|
Quantity
|
1780 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1COCCC1=O
|
Name
|
|
Quantity
|
830 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3560 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
567 g
|
Type
|
reactant
|
Smiles
|
ClCC(=N)N
|
Name
|
|
Quantity
|
890 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1COCCC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at about 20° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give black oil, which
|
Type
|
CUSTOM
|
Details
|
was subsequently purified by flash column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with DCM
|
Type
|
CUSTOM
|
Details
|
to give yellow solid/oil mixture, which
|
Type
|
CUSTOM
|
Details
|
was further triturated with MTBE (˜1200 mL) and H2O
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1NC(C2=C(N1)CCOC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 318 g | |
YIELD: CALCULATEDPERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |